Favipiravir

Beschreibung

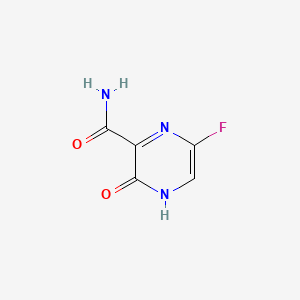

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948878 | |

| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

slightly soluble in water | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

259793-96-9 | |

| Record name | Favipiravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Favipiravir [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAVIPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

187℃ to 193℃ | |

| Record name | Favipiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Favipiravir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza.[3] Its mechanism of action, which involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), has made it a subject of intense research, particularly in the context of emerging viral threats.[2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and data presented for the scientific community.

Molecular Structure and Chemical Identity

This compound is a synthetic pyrazinecarboxamide derivative.[3] Its chemical structure is characterized by a substituted pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

Chemical Structure:

-

Synonyms: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705, Avigan[1][6]

-

Chemical Formula: C₅H₄FN₃O₂[1]

Physicochemical Properties

The chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key physicochemical data is presented in the table below.

| Property | Value | References |

| Melting Point | 187°C to 193°C | [5][7][8] |

| pKa | 5.1 | [5][7][8] |

| Solubility | ||

| Water | Slightly soluble | [5][7] |

| Ethanol | Slightly soluble | [7] |

| Methanol | Sparingly soluble | [7] |

| Acetonitrile | Sparingly soluble | [7] |

| DMSO | Soluble (up to 30 mg/mL) | [9] |

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[4][10] The primary mechanism of action of this compound is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome in many RNA viruses.[2][4]

Upon entering a cell, this compound is converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), through a series of enzymatic steps involving phosphoribosylation and phosphorylation.[2] this compound-RTP then acts as a purine nucleotide analog, competing with natural purine nucleosides (adenosine and guanosine triphosphates) for incorporation into the nascent viral RNA strand by the RdRp.[4] The incorporation of this compound-RTP into the viral RNA chain can lead to two primary inhibitory outcomes:

-

Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.[4]

-

Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated this compound can induce a high rate of mutations in the viral genome during subsequent rounds of replication, leading to the production of non-viable viral progeny.[4]

A critical aspect of this compound's therapeutic profile is its selectivity for viral RdRp over host DNA and RNA polymerases, which minimizes its impact on host cellular processes.[5]

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. The following is a generalized multi-step protocol based on published methods.[6][10]

Materials:

-

3-Hydroxypyrazine-2-carboxamide

-

Potassium nitrate

-

Sulfuric acid

-

Hydrazine hydrate

-

Sodium nitrite

-

Hydrofluoric acid

-

Thionyl chloride

-

Aqueous ammonia

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

-

Amidation: React 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride followed by aqueous ammonia to produce 3-hydroxypyrazine-2-carboxamide.

-

Nitration: Treat the 3-hydroxypyrazine-2-carboxamide with a mixture of potassium nitrate and sulfuric acid to introduce a nitro group at the 6-position of the pyrazine ring.

-

Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrazine hydrate.

-

Diazotization and Fluorination: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium, followed by displacement with fluoride using hydrofluoric acid to yield this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system to obtain a white to light yellow powder.

Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[11]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a diluted influenza virus stock for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium containing various concentrations of this compound (and a no-drug control). The overlay, typically containing low-melting-point agarose or methylcellulose, restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the control wells.

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.[11]

Caption: Workflow for a typical plaque reduction assay.

Conclusion

This compound represents a significant antiviral agent with a well-characterized molecular structure and a unique mechanism of action that confers a broad spectrum of activity against RNA viruses. Its chemical properties have been extensively studied, providing a solid foundation for its pharmaceutical development. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis, evaluation, and further development of this compound and related antiviral compounds. Continued research into its mechanism and potential applications is crucial for addressing the ongoing challenges posed by viral infectious diseases.

References

- 1. This compound and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abap.co.in [abap.co.in]

- 4. This compound 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Secunderabad [sterispharma.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An economical and practical procedure of this compound synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugapprovalsint.com [drugapprovalsint.com]

- 8. This compound | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bio-gems.com [bio-gems.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. In Vitro Antiviral Activity of this compound (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of T-705 (Favipiravir): A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery, development, and mechanism of action of T-705, more commonly known as Favipiravir. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this broad-spectrum antiviral agent. This guide consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Discovery and Initial Screening

This compound (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was discovered by Toyama Chemical Co., Ltd. (now part of the Fujifilm Group) through a comprehensive screening of their chemical library for compounds with anti-influenza virus activity.[1] The initial screening process utilized a plaque reduction assay to identify compounds that could inhibit the replication of the influenza A virus (A/PR/8/34 strain).[1] This high-throughput screening led to the identification of a lead compound, T-1105, a pyrazinecarboxamide derivative.[1] Subsequent structural modifications and structure-activity relationship (SAR) studies on T-1105 and related compounds, including T-1106, ultimately led to the synthesis and selection of T-705 (this compound) as a promising drug candidate due to its potent in vitro and in vivo antiviral activities and favorable pharmacokinetic profile.[1]

Mechanism of Action

This compound is a prodrug that exerts its antiviral effect through the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Unlike many other antiviral agents that target viral entry or exit, this compound targets the viral replication machinery itself.

Upon entering a host cell, this compound is intracellularly converted into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), through a process involving phosphoribosylation.[2][3] This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphate) and is recognized as a substrate by the viral RdRp.[3]

The primary mechanisms by which this compound-RTP inhibits viral replication are:

-

Chain Termination: Incorporation of this compound-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.

-

Lethal Mutagenesis: The incorporation of this compound-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

A key advantage of this compound is its selectivity for viral RdRp over host DNA-dependent DNA and RNA polymerases, which contributes to its favorable safety profile.[2]

Quantitative Data Summary

In Vitro Efficacy

The in vitro antiviral activity of this compound has been evaluated against a wide range of RNA viruses. The 50% effective concentration (EC50) is a key parameter used to measure a drug's potency in inhibiting viral replication in cell culture.

| Virus | Cell Line | EC50 (µg/mL) | EC50 (µM) | Reference |

| Influenza A (H1N1) | MDCK | 0.014 - 0.55 | 0.09 - 3.5 | [2] |

| Influenza A (H3N2) | MDCK | 0.03 - 0.48 | 0.19 - 3.06 | [4] |

| Influenza B | MDCK | 0.04 - 0.38 | 0.25 - 2.42 | [4] |

| SARS-CoV-2 | Vero E6 | 9.7 - >78 | 61.88 - >500 | [5][6] |

| Ebola Virus | Vero | 9.9 - 13.1 | 63 - 83.4 | |

| Lassa Virus | Vero | 0.3 | 1.9 | |

| Yellow Fever Virus | Vero | 0.08 - 0.4 | 0.51 - 2.55 |

Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Population | Dosing Regimen | Reference |

| Cmax (Maximum Concentration) | 29.99 - 64.5 µg/mL | Healthy Volunteers & COVID-19 Patients | 1600-1800 mg BID Day 1, then 600-800 mg BID | [5][7] |

| Tmax (Time to Cmax) | 1.5 - 2.0 hours | Healthy Volunteers | 1600 mg BID Day 1, then 600 mg BID | |

| t1/2 (Elimination Half-life) | 2.0 - 5.6 hours | Healthy Volunteers & COVID-19 Patients | Various | [7] |

| AUC0-12h (Area Under the Curve) | 192.53 - 446.09 µg·h/mL | Healthy Volunteers & COVID-19 Patients with renal dysfunction | 1600 mg BID Day 1, then 600 mg BID | [5] |

| Clearance (CL/F) | 5.11 L/h | COVID-19 Patients | Various | [5][7] |

| Volume of Distribution (V/F) | 41.6 L | COVID-19 Patients | Various | [5][7] |

Clinical Safety Profile

Clinical trials have provided important data on the safety and tolerability of this compound. The following table summarizes common adverse events reported.

| Adverse Event | Frequency in this compound Group (%) | Frequency in Control Group (%) | Reference |

| Hyperuricemia | 15.52 - 33.5 | 1.3 | [8][9][10] |

| Diarrhea | 1.4 - 5.0 | 11.5 | [8][11] |

| Nausea | 0.84 | 11.5 | [8][11] |

| Vomiting | - | - | [8][9] |

| Increased ALT | 6.8 - 7.28 | 2.4 | [8][10][11] |

| Increased AST | - | 2.4 | [8] |

| Neutropenia | 2.0 | - | [11] |

Note: Frequencies can vary based on the patient population, dosage, and duration of treatment.

Key Experimental Protocols

In Vitro Antiviral Activity Screening Workflow

The initial discovery and subsequent characterization of this compound's antiviral activity heavily relied on in vitro assays. A generalized workflow for such screening is depicted below.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

6-well or 12-well cell culture plates

-

Virus stock of known titer

-

This compound stock solution and serial dilutions

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing agarose or Avicel)

-

Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed the host cells into culture plates and incubate until a confluent monolayer is formed.

-

Virus Adsorption: Remove the culture medium and wash the cell monolayer with PBS. Inoculate the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral attachment.[12]

-

Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).[13] The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).[14]

-

Fixation and Staining: After incubation, fix the cells with the fixative solution for at least 1 hour.[12] Remove the fixative and stain the cell monolayer with crystal violet solution for 5-10 minutes.[12][14]

-

Plaque Visualization and Counting: Gently wash the plates with water to remove excess stain and allow them to dry. The viable cells will be stained purple, while the plaques will appear as clear, unstained zones. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a crucial analytical technique for determining the concentration of this compound and its metabolites in biological samples, which is essential for pharmacokinetic studies.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV or diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection Wavelength: Set at the maximum absorbance wavelength of this compound (e.g., 227 nm or 323 nm).

Procedure:

-

Sample Preparation: Biological samples (e.g., plasma, cell lysates) are processed to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent, liquid-liquid extraction, or solid-phase extraction.

-

Standard Curve Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same matrix as the samples (e.g., blank plasma).

-

Chromatographic Analysis: Inject a fixed volume of the prepared samples and standards into the HPLC system.

-

Data Acquisition and Analysis: The detector measures the absorbance of the eluting compounds over time, generating a chromatogram. The peak corresponding to this compound is identified by its retention time. The peak area is proportional to the concentration of the drug. A standard curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of this compound in the unknown samples is then calculated from this standard curve.

Primer Extension Assay to Investigate Mechanism of Action

The primer extension assay is a technique used to map the 5' ends of RNA molecules and can be adapted to study the effect of drugs like this compound on viral RNA synthesis.

Materials:

-

Total RNA extracted from virus-infected and drug-treated cells

-

A short, single-stranded DNA primer that is complementary to a known sequence in the viral RNA

-

Reverse transcriptase enzyme

-

Deoxynucleotide triphosphates (dNTPs)

-

Radiolabeled dNTPs or a 5'-end-labeled primer for detection

-

Denaturing polyacrylamide gel

-

Autoradiography film or a phosphorimager

Procedure:

-

Primer Annealing: The labeled primer is annealed to the target viral RNA in the total RNA sample by heating and slow cooling.

-

Reverse Transcription: The reverse transcriptase enzyme, along with dNTPs, is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer and extending towards the 5' end of the RNA template.

-

Chain Termination (in the presence of this compound-RTP): If this compound-RTP is incorporated into the growing cDNA chain, it can cause premature termination of the reverse transcription process.

-

Gel Electrophoresis: The resulting cDNA products are denatured and separated by size on a denaturing polyacrylamide gel.

-

Detection: The radiolabeled cDNA products are visualized by autoradiography or phosphorimaging.

-

Analysis: The size of the cDNA products reflects the distance from the primer to the 5' end of the RNA or to the point of chain termination. In the presence of this compound, the appearance of shorter cDNA fragments compared to the control would indicate that the drug is causing premature termination of viral RNA synthesis.

Conclusion

The discovery and development of T-705 (this compound) represent a significant advancement in antiviral therapy. Its unique mechanism of action, targeting the conserved viral RdRp, provides a broad spectrum of activity against numerous RNA viruses. The comprehensive data gathered from in vitro, preclinical, and clinical studies have established its efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antiviral agents. As our understanding of virology and drug development evolves, the story of this compound will undoubtedly continue to inform and inspire future research in the fight against viral diseases.

References

- 1. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 2. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 3. medrxiv.org [medrxiv.org]

- 4. In Vitro Antiviral Activity of this compound (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of this compound in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. The efficacy and adverse effects of this compound on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The efficacy and adverse effects of this compound on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of this compound, an oral RNA-dependent RNA polymerase inhibitor, in mild-to-moderate COVID-19: A randomized, comparative, open-label, multicenter, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Favipiravir as a broad-spectrum antiviral agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Favipiravir (also known as T-705) is a synthetic pyrazinecarboxamide derivative with potent and broad-spectrum antiviral activity against a wide array of RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza virus infections.[3][4] Its novel mechanism of action, which targets the viral RNA-dependent RNA polymerase (RdRp), sets it apart from many existing antiviral drugs.[1][2] This unique characteristic underpins its efficacy against numerous viruses, including those of significant public health concern such as influenza viruses, filoviruses, arenaviruses, bunyaviruses, and coronaviruses.[2][5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, antiviral spectrum, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

This compound, with the IUPAC name 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a modified pyrazine analog.[1][3] Its chemical formula is C5H4FN3O2 and it has a molar mass of 157.104 g·mol−1.[3]

Several synthetic pathways for this compound have been developed. One common method begins with 3-aminopyrazine-2-carboxylic acid.[7] A multi-step process involving halogenation, fluorination, hydrolysis, and amidation can be employed to produce the final compound. An alternative route starts with 3,6-dichloropyrazine-2-carbonitrile, which undergoes fluorination, hydrolysis, and subsequent hydroxylation to yield this compound.[7]

Mechanism of Action

This compound is a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effect.[8][9] The primary mechanism involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of the viral genome in RNA viruses.[1][2]

Intracellular Activation:

-

Phosphoribosylation: Once inside the host cell, this compound is recognized by cellular enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which convert it into its ribose 5'-monophosphate form (this compound-RMP).[10]

-

Phosphorylation: Cellular kinases then further phosphorylate this compound-RMP to its active triphosphate form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[8][10]

Inhibition of Viral RdRp:

The active this compound-RTP acts as a purine nucleoside analog, mimicking both guanosine and adenosine.[3][4] It is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA strand.[2][8] The antiviral effect is believed to be exerted through two main mechanisms:

-

RNA Chain Termination: The incorporation of this compound-RTP into the growing RNA chain can prevent further elongation, thereby halting viral replication.[1]

-

Lethal Mutagenesis: this compound-RTP can be incorporated in place of guanine or adenine, leading to an accumulation of mutations in the viral genome.[4][9] This high mutational load results in the production of non-viable viral progeny.

The selectivity of this compound is a key feature; it does not significantly inhibit host cell DNA or RNA polymerases, which contributes to its favorable safety profile.[11]

Broad-Spectrum Antiviral Activity

This compound has demonstrated in vitro and in vivo activity against a wide range of RNA viruses. The conserved nature of the catalytic domain of RdRp across different RNA viruses is believed to be the basis for its broad-spectrum efficacy.[2][5]

Table 1: In Vitro Efficacy of this compound Against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1, H7N9) | MDCK | 0.19 - 22.48 | [12][13] |

| Influenza B | MDCK | 0.09 - 0.46 | [6] | |

| Influenza C | MDCK | 0.25 - 0.55 | [6] | |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [14] |

| Human Coronavirus 229E | Huh-7 | >100 | [15] | |

| Filoviridae | Ebola Virus | Vero E6 | 10 | [16] |

| Arenaviridae | Lassa Virus | Vero | 1.3 - 6.8 | [1] |

| Junin Virus | Vero | 0.2 - 1.5 | [11] | |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.5 | [11] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero E6 | 1-10 | [17] | |

| Flaviviridae | Yellow Fever Virus | Vero | 1.9 | [11] |

| West Nile Virus | Vero | 11.2 | [11] | |

| Picornaviridae | Norovirus | HG23 | 16 - 32 | [11] |

| Togaviridae | Chikungunya Virus | Vero | 3.5 | [10] |

| Rhabdoviridae | Rabies Virus | NA | - | [17] |

Note: EC₅₀ values can vary depending on the cell line, viral strain, and assay conditions.

Pharmacokinetics and Pharmacodynamics

This compound is orally bioavailable, with an absorption rate of nearly 98%.[18] The pharmacokinetics can be complex, as this compound is both a substrate and an inhibitor of aldehyde oxidase (AO), a key enzyme in its metabolism.[19] The primary metabolite, T-705M1, is inactive and excreted mainly through the urine.[18][19] The apparent volume of distribution is approximately 15-20 liters, and it is about 54% bound to plasma proteins.[18]

Pharmacokinetic studies have shown wide interindividual variability in drug concentrations.[14][19] Achieving and maintaining therapeutic concentrations is crucial for efficacy. For influenza, a target minimum plasma concentration (Cmin) of ≥20 µg/mL has been associated with greater antiviral effects.[19] However, for viruses with higher EC₅₀ values, such as SARS-CoV-2, achieving optimal exposure can be more challenging.[14]

Mechanisms of Resistance

While the emergence of resistance to this compound has been considered to be a low risk, laboratory studies have shown that it is possible. In influenza A virus, a key mutation, K229R, in the PB1 subunit of the RdRp has been shown to confer resistance.[20][21][22] This mutation, located in a highly conserved region of the polymerase, can reduce the susceptibility of the virus to this compound.[20][23] However, this resistance mutation often comes at a cost to viral fitness, which can be restored by a compensatory mutation, such as P653L, in the PA subunit of the polymerase.[20][22]

Key Experimental Methodologies

The evaluation of this compound's antiviral activity relies on established in vitro and in vivo experimental protocols.

In Vitro Assays:

-

Plaque Reduction Assay: This is a standard method to determine the 50% effective concentration (EC₅₀) of an antiviral drug.

-

Confluent monolayers of susceptible cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) are infected with a known amount of virus.

-

The cells are then overlaid with a semi-solid medium containing serial dilutions of this compound.

-

After incubation to allow for plaque formation (zones of cell death), the cells are fixed and stained.

-

The number of plaques is counted at each drug concentration, and the EC₅₀ is calculated as the concentration that reduces the plaque number by 50% compared to the untreated control.[12][13]

-

-

Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the drug.

-

Cells are infected with the virus and then incubated with different concentrations of this compound.

-

At a specific time point post-infection, the supernatant containing progeny virus is collected.

-

The viral titer in the supernatant is then determined using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

-

The EC₅₀ is the concentration that reduces the viral yield by 50%.[12]

-

-

Focus Inhibition Assay: This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. It involves immunostaining for a viral antigen (e.g., nucleoprotein) to detect foci of infected cells.[24]

In Vivo Animal Models:

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound.

-

Mouse and Hamster Models: These are commonly used for influenza and SARS-CoV-2 studies. Animals are infected with the virus and then treated with this compound. Efficacy is assessed by monitoring survival rates, weight loss, clinical signs of disease, and viral titers in tissues like the lungs.[17][25]

-

Non-Human Primate (NHP) Models: NHPs are used for viruses that cause severe disease in humans, such as Ebola and Lassa fever. These models provide valuable data on efficacy and help in determining appropriate dosing regimens for human clinical trials.[16][26]

Clinical Studies

This compound has been evaluated in numerous clinical trials for various viral infections, most notably influenza and COVID-19.

Table 2: Summary of Selected Clinical Trial Findings for this compound

| Indication | Study Design | Key Findings | Reference(s) |

| Influenza | Phase 3, Randomized, Placebo-controlled | This compound treatment led to a faster resolution of influenza symptoms compared to placebo. | [19] |

| COVID-19 | Randomized, Controlled (vs. Umifenovir) | In patients with moderate COVID-19, this compound was associated with a higher clinical recovery rate at day 7 and earlier relief of fever and cough compared to Umifenovir. | [27] |

| COVID-19 | Randomized, Controlled (vs. Lopinavir/Ritonavir) | A shorter viral clearance time was observed in the this compound arm (median 4 days) compared to the control arm (median 11 days). Greater improvement in chest imaging was also noted with this compound. | [27] |

| COVID-19 | Meta-analysis of 9 clinical trials | This compound showed a significant clinical improvement versus control groups within seven days of hospitalization. No significant effect on mortality was observed in patients with mild to moderate disease. | [28] |

| COVID-19 | Randomized, Double-blind, Placebo-controlled | In adults with mild COVID-19, this compound did not significantly reduce the time to viral clearance compared to placebo. | [29] |

Note: The efficacy of this compound in COVID-19 has been a subject of debate, with some trials showing benefit and others showing no significant effect, particularly in mild cases.

This compound is a potent, orally available antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its unique mechanism of action, involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis, makes it a valuable tool in the fight against viral diseases. While its clinical efficacy has been established for influenza and investigated for other emerging viruses like SARS-CoV-2, further research is needed to optimize dosing regimens and fully understand its therapeutic potential across different viral infections. The comprehensive data presented in this guide underscore the importance of this compound as a cornerstone of antiviral research and development.

References

- 1. This compound | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. oatext.com [oatext.com]

- 5. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 6. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 7. An economical and practical procedure of this compound synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 9. This compound 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Jaipur [sterispharma.com]

- 10. This compound and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad Spectrum Antiviral Activity of this compound (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. In vitro antiviral activity of this compound (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Understanding the pharmacokinetics of this compound: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro antiviral activity of this compound and its 6- and 3-O-substituted derivatives against coronavirus: Acetylation leads to improvement of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modeling this compound Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. academic.oup.com [academic.oup.com]

- 20. The mechanism of resistance to this compound in influenza. [repository.cam.ac.uk]

- 21. pnas.org [pnas.org]

- 22. The mechanism of resistance to this compound in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journals.asm.org [journals.asm.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Modeling this compound Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. The efficacy and safety of this compound in treatment of COVID-19: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Efficacy of this compound in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Favipiravir in animal models

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Favipiravir in animal models for researchers, scientists, and drug development professionals.

Introduction

This compound (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Originally approved in Japan for treating influenza, its mechanism of action, which involves the selective inhibition of RNA-dependent RNA polymerase (RdRp), has prompted investigation into its use for other life-threatening viral infections like Ebola, Lassa fever, and SARS-CoV-2.[1][3][4] Animal models are indispensable for preclinical evaluation, providing critical data on the drug's pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) effects—what the drug does to the virus and the body. This guide synthesizes key findings from various animal studies to provide a comprehensive overview of this compound's PK/PD properties.

Mechanism of Action

This compound is a prodrug that must be metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[3] This active metabolite acts as a purine nucleoside analog, competitively inhibiting the viral RdRp enzyme. This inhibition occurs through two potential mechanisms: acting as a chain terminator once incorporated into the nascent viral RNA strand, or by being incorporated at multiple sites, leading to lethal mutagenesis.[1][5] This process ultimately prevents viral replication.[3] A key advantage of this mechanism is the apparent high barrier to the development of resistant viruses.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound exhibits variability across different animal species and can be influenced by the health status of the animal. Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in understanding its absorption, distribution, metabolism, and excretion, which is essential for dose selection in efficacy studies.

Key Findings:

-

Absorption and Distribution: this compound is generally well-absorbed after oral administration. However, its pharmacokinetics can be complex and nonlinear.[6] Studies in mice have explored both oral and pulmonary delivery, with pulmonary administration resulting in high concentrations in the respiratory tract with significantly smaller doses compared to oral routes.[7]

-

Metabolism: The primary route of metabolism is hydroxylation by aldehyde oxidase (AO) and, to a lesser extent, xanthine oxidase, forming an inactive metabolite known as M1.[3]

-

Impact of Viral Infection: A study in an arenavirus-infected hamster model revealed significant alterations in this compound's PK profile during acute infection. Infected hamsters showed reduced plasma concentrations, a longer time to reach maximum concentration (Tmax), and a lower area under the curve (AUC) compared to uninfected animals.[8] This suggests that the disease state can impact drug metabolism and disposition, a critical consideration for therapeutic strategies.[8]

-

Non-Human Primates: In cynomolgus macaques, this compound's pharmacokinetics were found to be complex, with concentration-dependent inhibition of aldehyde oxidase.[6] This led to the observation that drug clearance increased over time, necessitating dose adjustments during prolonged treatment.[6]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Half-life (min) | Reference |

| Hamster (Sham-infected) | Oral | 300 mg/kg | 81.5 | 28.5 | 7740.8 | 69.9 | [8] |

| Hamster (PICV-infected) | Oral | 300 mg/kg | 40.9 | 46.2 | 4339.8 | 83.4 | [8] |

| Mouse | Oral | 3 mg | - | - | 354.71 (µg·mL⁻¹·h) | - | [7] |

| Mouse | Inhalation | ~120 µg (with oral loading) | - | - | 86.72 (µg·mL⁻¹·h) in BALF | - | [7] |

| Cynomolgus Macaque (Chinese) | IV | 100 mg/kg BID | ~60-80 (trough) | - | - | - | [6][9] |

| Cynomolgus Macaque (Mauritian) | IV | 120 mg/kg BID | ~60-80 (trough) | - | - | - | [6][9] |

Note: Data is compiled from different studies and experimental conditions may vary. AUC units converted for consistency where possible. BALF: Bronchio-alveolar lavage fluid.

Pharmacodynamics and Efficacy in Animal Models

This compound has demonstrated potent antiviral activity in various animal models against a wide array of RNA viruses. Efficacy is often dose-dependent and contingent on the timing of treatment initiation relative to infection.

Influenza Virus

In a lethal influenza infection model in mice, this compound was shown to be highly effective, curing all treated animals, whereas oseltamivir failed to achieve the same outcome.[1] This highlights its potency against influenza strains.

Ebola Virus (EBOV)

-

Mice: In IFNAR(-/-) mice, initiating this compound treatment six days post-infection with Zaire Ebolavirus resulted in 100% survival, rapid virus clearance, and reduced disease severity.[10]

-

Guinea Pigs: Treatment of Sudan virus (SUDV)-infected guinea pigs with 300 mg/kg/day initiated between 1 and 5 days post-challenge resulted in 83-100% survival.[11]

-

Non-Human Primates (NHPs): In cynomolgus macaques challenged with EBOV, this compound treatment inhibited viral replication in a dose-dependent manner.[12] Survival rates of 40% and 60% were observed in animals receiving 150 mg/kg and 180 mg/kg, respectively, compared to 0% in untreated animals.[12] Early control of viral load was shown to be crucial in preventing the cytokine storm associated with severe Ebola virus disease.[13]

SARS-CoV-2

-

Syrian Hamsters: The Syrian hamster model has been used extensively to evaluate this compound's efficacy against SARS-CoV-2.[5][14] When treatment was initiated preemptively (on the day of infection), this compound showed a strong dose-dependent effect, leading to a significant reduction of infectious virus titers in the lungs and alleviation of clinical disease.[14][15] The antiviral effect was correlated with an increased number of mutations in the viral genome, suggesting it may induce lethal mutagenesis.[5][15] However, some studies have noted that the effect may be modest, particularly when treatment is delayed.[16]

Other Viruses

This compound has also shown efficacy in animal models for a range of other viruses, including:

-

Crimean-Congo Hemorrhagic Fever (CCHF): Demonstrated high potency in a mouse model, superior to ribavirin.[17]

-

Rabies Virus (RABV): Showed efficacy in a mouse model, suggesting potential for post-exposure prophylaxis.[17]

-

Yellow Fever Virus: Resulted in significant improvement in disease parameters in infected hamsters.[17]

-

Ebinur Lake Virus (EBIV): In a lethal mouse model, this compound treatment significantly reduced viral titers and extended survival time.[18]

Table 2: Summary of Pharmacodynamic Efficacy of this compound in Animal Models

| Virus | Animal Model | Treatment Regimen (Dose, Route, Timing) | Key Efficacy Outcome | Reference |

| Influenza A | Mouse | Not specified | Cured all mice in a lethal infection model | [1] |

| Ebola (Zaire) | IFNAR(-/-) Mouse | 300 mg/day, IP, from day 6 post-infection | 100% survival | [10][19] |

| Ebola (Zaire) | Cynomolgus Macaque | 180 mg/kg, IV BID, from day -2 | 60% survival, reduced viral load | [12] |

| SARS-CoV-2 | Syrian Hamster | 75 mg/day, IP TID, from day 0 | Significant reduction in lung infectious titers | [5] |

| SARS-CoV-2 | Syrian Hamster | 37.5 mg/day, IP TID, from day 0 | Alleviation of clinical disease (weight loss) | [14] |

| CCHF | Mouse | Not specified | Superior efficacy to ribavirin | [17] |

| Rabies | Mouse | Not specified | Efficacious in post-exposure prophylaxis model | [17] |

| Ebinur Lake Virus | BALB/c Mouse | IP, every 12h, from day -2 to day 5 | Extended median survival (5 to 7 days), ~10-fold reduction in virus copies | [18] |

Experimental Protocols and Methodologies

The design of preclinical animal studies is critical for obtaining reliable PK/PD data. Below are generalized workflows and methodologies synthesized from the cited literature.

Typical Pharmacokinetic Study Workflow

A typical PK study involves administering the drug to a cohort of animals and collecting serial blood samples to measure drug concentration over time.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology for a Hamster SARS-CoV-2 Efficacy Study

Based on protocols described for evaluating this compound in Syrian hamsters:

-

Animal Model: Syrian hamsters are used due to their susceptibility to SARS-CoV-2 and development of lung pathology similar to human COVID-19.[5]

-

Virus Challenge: Animals are infected intranasally with a defined dose of SARS-CoV-2 (e.g., 10⁴ or 10⁵ TCID₅₀).[5][14]

-

Drug Administration: this compound is administered, often intraperitoneally (IP), at various doses (e.g., 18.75, 37.5, 75 mg/day) typically in divided doses (e.g., three times a day, TID). Treatment can be initiated pre-infection (preventive), at the time of infection (preemptive), or post-infection (curative).[5][14]

-

Monitoring & Endpoints:

-

Clinical: Body weight and clinical signs of disease are monitored daily.[14]

-

Virological: At a defined endpoint (e.g., 3 or 4 days post-infection), animals are euthanized. Lungs are harvested to quantify viral load (by qRT-PCR) and infectious virus titers (by TCID₅₀ assay).[5]

-

Pharmacokinetics: Plasma samples may be collected to determine drug exposure.[15]

-

-

Data Analysis: Statistical comparison of viral loads and clinical scores between treated and untreated (vehicle control) groups is performed to determine efficacy.

Dose-Response Relationship

The relationship between drug exposure and antiviral effect is a cornerstone of PK/PD analysis. In animal models, this compound consistently demonstrates a dose-dependent antiviral effect. Higher doses lead to greater reductions in viral replication and improved clinical outcomes. This relationship is crucial for extrapolating effective dosing regimens for human clinical trials.

Caption: Relationship between dose, exposure, and antiviral effect.

Conclusion

Preclinical animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of this compound. These studies have established its broad-spectrum efficacy, elucidated its mechanism of action, and revealed important complexities in its pharmacokinetic profile, such as the impact of the disease state on drug exposure. The quantitative data gathered from mouse, hamster, and non-human primate models have provided a rational basis for designing clinical trials and optimizing dosing strategies for various viral diseases. Continued research in relevant animal models remains essential for exploring the full therapeutic potential of this compound against emerging and re-emerging RNA viruses.

References

- 1. This compound, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Preclinical Pharmacokinetics and Disposition of this compound Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations in this compound (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Successful treatment of advanced Ebola virus infection with T-705 (this compound) in a small animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Early control of viral load by this compound promotes survival to Ebola virus challenge and prevents cytokine storm in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. This compound antiviral efficacy against SARS-CoV-2 in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Modeling this compound Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Favipiravir's Effect on Viral RNA-dependent RNA Polymerase (RdRp)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral genome. This technical guide provides a comprehensive overview of the molecular interactions between this compound and viral RdRp, detailing its intracellular activation, dual inhibitory mechanisms, and the basis for its selective antiviral activity. The guide synthesizes key quantitative data from preclinical studies and outlines the fundamental experimental protocols used to elucidate its mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. This compound, a pyrazinecarboxamide derivative, has demonstrated efficacy against influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1] Its unique mechanism of action, targeting the highly conserved RdRp enzyme, underpins its broad-spectrum activity.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's molecular mechanism, supporting experimental data, and relevant methodologies.

Mechanism of Action: A Dual Approach to RdRp Inhibition

This compound is a prodrug that requires intracellular conversion to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[3][4] This activation is mediated by host cell enzymes through phosphoribosylation.[2][3] this compound-RTP functions as a purine nucleotide analog, which is recognized and incorporated by the viral RdRp into the nascent RNA strand.[4][5] The antiviral effect of this compound is primarily attributed to two distinct but complementary mechanisms: lethal mutagenesis and chain termination.

Lethal Mutagenesis

Lethal mutagenesis is a key antiviral mechanism of this compound.[6][7] Once incorporated into the viral RNA, this compound-RTP can be ambiguously paired with either cytosine or uracil during subsequent rounds of replication. This leads to an accumulation of G-to-A and C-to-T transition mutations in the viral genome.[7] The increased mutation frequency surpasses the virus's error threshold, resulting in the production of non-viable viral progeny and ultimately, the extinction of the viral population.[6][8] Studies on influenza A (H1N1) viruses have demonstrated that treatment with this compound leads to a significant increase in mutation frequency, generating a nonviable viral phenotype.[6][7]

Chain Termination

In addition to lethal mutagenesis, this compound-RTP can also act as a chain terminator, albeit through a non-obligate mechanism.[9][10] The incorporation of this compound-RTP into the growing RNA chain can slow down and, in some contexts, halt further elongation by the RdRp.[9][10] Cryo-electron microscopy studies of the SARS-CoV-2 RdRp in complex with this compound-RTP have revealed an unusual, nonproductive binding mode of the inhibitor at the catalytic site, which can explain its low rate of incorporation and its ability to suppress RNA replication.[9][10]

Data Presentation: Quantitative Analysis of this compound's Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and its active metabolite, this compound-RTP, against various RNA viruses and their RdRp enzymes.

| Table 1: In Vitro Anti-Influenza Virus Activity of this compound | |

| Virus Type/Strain | EC50 (µg/mL) |

| Influenza A, B, and C Viruses | 0.014 - 0.55 |

EC50 (50% effective concentration) values were determined in plaque reduction assays using Madin-Darby canine kidney (MDCK) cells.[7]

| Table 2: Inhibitory Activity of this compound-RTP against Viral RdRp | |

| Enzyme | IC50 (µM) |

| Influenza Virus RdRp | 0.341 |

IC50 (50% inhibitory concentration) value was determined through in vitro polymerase activity assays.[7]

| Table 3: Selectivity of this compound-RTP for Viral RdRp over Human Polymerases | |

| Enzyme | IC50 (µM) |

| Human DNA Polymerase α | > 1000 |

| Human DNA Polymerase β | > 1000 |

| Human DNA Polymerase γ | > 1000 |

| Human RNA Polymerase II | 905 |

These data highlight the high selectivity of this compound-RTP for the viral RdRp, which contributes to its favorable safety profile.[7]

Experimental Protocols: Methodologies for Studying this compound's Effect on RdRp

This section outlines the core experimental methodologies used to investigate the mechanism of action of this compound.

In Vitro RdRp Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound-RTP on the enzymatic activity of viral RdRp.

Methodology:

-

Enzyme and Template Preparation: Recombinant viral RdRp is expressed and purified. A suitable RNA template and primer are synthesized.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified RdRp, the RNA template-primer duplex, ribonucleotide triphosphates (NTPs, including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of this compound-RTP.

-

Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at an optimal temperature for a defined period.

-

Quenching and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: The amount of elongated RNA product is quantified using phosphorimaging or fluorescence scanning. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound-RTP concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration of this compound required to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: A monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known titer of the virus.

-

Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Lethal Mutagenesis Assay

Objective: To assess the mutagenic effect of this compound on the viral genome.

Methodology:

-

Serial Passage: The virus is serially passaged in cell culture in the presence of sub-lethal concentrations of this compound.

-

Viral RNA Extraction and Sequencing: After several passages, viral RNA is extracted from the culture supernatant. A specific region of the viral genome is amplified by RT-PCR and then cloned into a plasmid vector.

-

Sequence Analysis: A significant number of individual clones are sequenced to determine the mutation frequency and the types of mutations that have accumulated.

-

Data Analysis: The mutation frequency in the this compound-treated samples is compared to that of the untreated control. A significant increase in G-to-A and C-to-T transitions is indicative of lethal mutagenesis.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intracellular activation and dual inhibitory mechanisms of this compound on viral RdRp.

Caption: Workflow for the in vitro RdRp inhibition assay.

Caption: Workflow for the lethal mutagenesis assay.

Conclusion

This compound's multifaceted mechanism of action against viral RdRp, combining lethal mutagenesis and chain termination, makes it a potent and broad-spectrum antiviral agent. Its high selectivity for the viral polymerase over host enzymes underscores its favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation RdRp inhibitors. A thorough understanding of its core mechanism is essential for optimizing its clinical use and for designing novel antiviral strategies to combat emerging viral threats.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Rapid incorporation of this compound by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T-705 (this compound) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.asm.org [journals.asm.org]

Cellular uptake and metabolic activation of Favipiravir prodrug

An In-depth Technical Guide to the Cellular Uptake and Metabolic Activation of Favipiravir

Abstract

This compound (T-705) is a broad-spectrum antiviral agent that demonstrates potent activity against a range of RNA viruses. As a prodrug, this compound requires intracellular metabolic conversion to its active form to exert its therapeutic effect. This process involves cellular uptake followed by a multi-step enzymatic cascade. This technical guide provides a detailed overview of the cellular transport and metabolic activation pathways of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core mechanisms to support researchers, scientists, and drug development professionals in understanding and investigating this antiviral agent.

Cellular Uptake of this compound

For this compound to be metabolically activated, it must first be transported across the cell membrane into the cytoplasm. While the precise transporters have not been fully elucidated, it is understood that this compound is effectively incorporated into host cells where it becomes a substrate for intracellular enzymes.[1] The efficiency of this uptake can be a determining factor in the overall antiviral efficacy of the drug.

Caption: High-level overview of this compound cellular uptake and activation.

Intracellular Metabolic Activation Pathway

Once inside the cell, this compound undergoes a crucial two-step activation process to be converted into its pharmacologically active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP or T-705-RTP).[2] This transformation is entirely dependent on host cell enzymes.[1][3]

-

Phosphoribosylation: The initial and rate-limiting step is the conversion of this compound to its monophosphate form, this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4][5]

-

Phosphorylation: Following the initial conversion, cellular kinases sequentially phosphorylate this compound-RMP to its diphosphate and subsequently to its active triphosphate form, this compound-RTP.[3]

The active this compound-RTP is then recognized by the viral RNA-dependent RNA polymerase (RdRp), where it acts as a competitive inhibitor of purine nucleotides (GTP and ATP), disrupting viral genome replication and transcription.[2][3][6]

Caption: Metabolic activation cascade of this compound within the host cell.

Quantitative Analysis of Uptake and Metabolism

The efficiency of this compound's metabolic activation can vary between different cell lines.[3] Quantitative analysis is essential to determine the intracellular concentration of the active metabolite, which directly correlates with its antiviral potency.

Table 1: Intracellular Metabolite Concentrations

| Compound | Cell Line | Incubation Conditions | Metabolite | Concentration (pmol/10⁶ cells) |

|---|---|---|---|---|

| T-1105¹ | MDCK | 0.5 mM for 24h | T-1105-RTP | 841[3] |

| T-1105¹ | MDCK | 1.0 mM for 24h | T-1105-RTP | 1,228[3] |

¹T-1105 is a structural analog of this compound.

Table 2: In Vitro Metabolic Conversion Efficiency

| Substrate | System | Incubation Time | Product | Yield |

|---|

| this compound (T-705) | MDCK Cell Extract | 25 hours | T-705-RMP | 35%[3] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Healthy Volunteers)

| Parameter | Value | Description |

|---|---|---|

| Bioavailability | ~97.6% | The proportion of the administered dose that reaches systemic circulation.[2] |

| Volume of Distribution (Vd) | 15 - 20 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6] |

| Plasma Protein Binding | 54% | The extent to which this compound binds to proteins in the blood plasma.[6] |

| Elimination Half-Life | 2 - 5.5 hours | The time required for the concentration of the drug in the body to be reduced by one-half.[6] |

| Cmax (Day 1)² | 64.56 µg/mL | Maximum serum concentration after the first dose.[7] |

| Tmax (Day 1)² | 1.5 hours | Time to reach maximum serum concentration.[7] |

| AUC₀₋₁₂ (Day 1)² | 446.09 µg·h/mL | Area under the concentration-time curve from 0 to 12 hours.[7] |

²Data from a study with a dosing regimen of 1600 mg twice daily on Day 1.[7]

Experimental Protocols

Analysis of Intracellular Metabolites via HPLC

This protocol is used to identify and quantify the intracellular levels of this compound and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: Madin-Darbey Canine Kidney (MDCK) cells are cultured in appropriate media.[8] At near-confluency, the cells are treated with a known concentration of this compound for a specified duration.

-

Cell Lysis and Extraction: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. A lysis buffer (e.g., a methanol-based solution) is added to disrupt the cell membranes and precipitate proteins.

-

Sample Preparation: The cell lysate is centrifuged at high speed to pellet cellular debris. The supernatant, containing the intracellular metabolites, is collected.

-

HPLC Analysis: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.[8] Metabolites are separated on an appropriate column (e.g., a reverse-phase C18 column) and detected using a UV detector or mass spectrometer.

-

Quantification: The concentrations of this compound, this compound-RMP, and this compound-RTP are determined by comparing their peak areas to those of known standards.

References

- 1. This compound (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. journals.asm.org [journals.asm.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. This compound (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Favipiravir: A Technical Guide for Emerging Infectious Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir is a broad-spectrum antiviral agent that has garnered significant attention for its potential role in combating emerging infectious diseases. Originally approved in Japan for the treatment of influenza, its unique mechanism of action against the RNA-dependent RNA polymerase (RdRp) enzyme makes it a promising candidate for a range of RNA viruses.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data for various emerging pathogens, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2] This active metabolite acts as a purine analogue, competitively inhibiting the viral RdRp, a critical enzyme for the replication of many RNA viruses.[2][3] The incorporation of this compound-RTP into the nascent viral RNA strand leads to chain termination and can also induce lethal mutagenesis, further disrupting viral replication.[2][4]

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound against various emerging RNA viruses.

| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |

| Arenaviridae | Lassa Virus | Vero | 1.3 - 3.7 | [3] |

| Filoviridae | Ebola Virus | Vero | 10 - 80 | [5] |

| Flaviviridae | Yellow Fever Virus | Vero | 2.9 - 9.1 | [6] |

| Flaviviridae | West Nile Virus | Vero | 4.5 | [3] |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.2 - 1.1 | [6] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [7] |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [8] |

| Orthomyxoviridae | Influenza B | MDCK | 0.09 - 0.33 | [8] |

| Togaviridae | Chikungunya Virus | Vero | 3.5 - 25 | [9] |

Human Pharmacokinetics of this compound

This table presents key pharmacokinetic parameters of this compound in healthy adult subjects.

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Concentration) | 51.5 µg/mL | 1600 mg BID Day 1, 600 mg BID Days 2-5 | [1] |

| Tmax (Time to Cmax) | ~2 hours | Single oral dose | [1] |

| Half-life (t½) | 2 - 5.5 hours | Single oral dose | [1] |

| Protein Binding | 54% | - | [1] |

| Metabolism | Aldehyde oxidase, Xanthine oxidase | - | [1] |

| Excretion | Primarily renal (as metabolites) | - | [1] |

Clinical Trials of this compound for Emerging Infectious Diseases

The following table summarizes key aspects of clinical trials of this compound for Ebola Virus Disease, Lassa Fever, and COVID-19.

| Disease | Trial Phase | Dosing Regimen | Key Outcomes | Reference |

| Ebola Virus Disease | Phase 2 (JIKI trial) | Day 0: 6000 mg; Days 1-9: 2400 mg/day | No significant difference in mortality compared to historical controls. Well-tolerated.[5][10] | [5][11] |

| Lassa Fever | Phase 2 | Oral this compound vs. IV ribavirin | To evaluate safety, tolerability, and pharmacokinetics. | [12][13][14] |

| COVID-19 | Phase 3 | 1600-1800 mg BID on Day 1, then 600-800 mg BID for up to 14 days | Varied results; some studies showed faster viral clearance and clinical improvement, while others showed no significant benefit.[15][16] | [7][15][17] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a representative method for determining the in vitro antiviral activity of this compound.

1. Cell Culture and Virus Preparation:

-

Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates to form a confluent monolayer.[8]

-

Prepare serial dilutions of the virus stock in a serum-free medium.

2. Infection:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.[8]

3. Treatment and Overlay:

-

Remove the virus inoculum and wash the cells with PBS.

-

Add an overlay medium (e.g., containing 1% methylcellulose or agarose) with varying concentrations of this compound.[18]

4. Incubation and Staining:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

-

After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[18]

5. Data Analysis:

-

Count the number of plaques in each well.

-

The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC₅₀.[8]

Caption: Workflow for a plaque reduction assay.

Clinical Trial Protocol for an Emerging Infectious Disease (Representative)

This outlines a general protocol for a randomized controlled trial of this compound.

1. Study Design and Population:

-

A multicenter, randomized, double-blind, placebo-controlled trial.[7]

-

Enroll adult patients with laboratory-confirmed infection (e.g., by RT-PCR).[12][17]

-

Inclusion criteria may include symptom duration and severity.[17]

2. Randomization and Blinding:

-

Patients are randomly assigned to receive either this compound or a matching placebo.[7]

-

Both patients and investigators are blinded to the treatment allocation.

3. Intervention:

-

This compound arm: Oral administration of a loading dose (e.g., 1800 mg twice daily on day 1) followed by a maintenance dose (e.g., 800 mg twice daily for a specified duration).[7]

-